4-Bromo-3-methoxy-5-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methoxy-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3-4(6)5(9-2)8-7-3/h1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLCZFXWVPREKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Methoxy 5 Methyl 1h Pyrazole
Reaction Mechanisms and Kinetics
A thorough understanding of the reaction mechanisms and kinetics of 4-bromo-3-methoxy-5-methyl-1H-pyrazole would require experimental data that is not currently available in public scientific databases. This would include studies on the following reactions:
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Brominated Pyrazole (B372694) Core
Information regarding the susceptibility of the C4-bromo substituent to nucleophilic displacement is not documented. Factors such as the activating or deactivating effects of the methoxy (B1213986) and methyl groups on the pyrazole ring in SNAr reactions have not been experimentally determined for this specific compound.
Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyrazole Ring
The directing effects of the existing substituents (bromo, methoxy, and methyl) on further electrophilic substitution at the pyrazole ring are unknown. The inherent reactivity of the pyrazole ring in this compound towards various electrophiles has not been reported.
Oxidation and Reduction Chemistry of this compound
There are no published studies on the oxidation or reduction of this compound. The stability of the molecule under various oxidizing and reducing conditions, and the potential products of such reactions, have not been investigated.
Derivatization and Further Functionalization
The potential of this compound as a building block in organic synthesis is yet to be explored.
Synthesis of Novel Heterocyclic Scaffolds Incorporating the this compound Unit
No synthetic routes utilizing this compound for the construction of more complex heterocyclic systems have been described in the literature.
Exploration of Transformations at the Methyl and Methoxy Substituents
The chemical reactivity of the methyl and methoxy groups on the pyrazole ring of this specific molecule, including potential transformations or modifications, has not been the subject of any reported research.
Halogen Dance Reactions and Regioselective Transformations of the Bromine Atom
The reactivity of the bromine atom in this compound is a focal point for synthetic transformations, enabling the introduction of a wide array of functional groups. This section explores the potential for halogen dance reactions and other established regioselective transformations that leverage the C-Br bond.
Halogen Dance Reactions
The halogen dance is a base-induced intramolecular migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. This rearrangement is typically driven by the formation of a more stable carbanion or organometallic intermediate. While the halogen dance reaction has been observed in various heterocyclic systems, its occurrence is highly dependent on the substrate, the strength and nature of the base, solvent, and temperature.
For this compound, a hypothetical halogen dance would involve the migration of the bromine atom from the C4 position to an alternative position on the pyrazole ring, most likely the C5 position, if a transient carbanion can be generated and stabilized at that position. The reaction would likely be initiated by a strong base, such as an organolithium reagent or a lithium amide like lithium diisopropylamide (LDA), which would deprotonate the ring to form a pyrazolyl anion.
The proposed mechanism would proceed as follows:
Deprotonation of the pyrazole ring by a strong base at a position adjacent to the bromine atom.
Formation of a transient carbanion.
Intramolecular migration of the bromine atom to a more thermodynamically stable position.
Protonation of the newly formed carbanion upon workup to yield the rearranged product.
However, the presence of the methyl group at C5 and the methoxy group at C3 significantly influences the acidity of the ring protons and the stability of potential anionic intermediates. The electron-donating nature of the methyl and methoxy groups may not sufficiently stabilize a negative charge at an adjacent carbon to facilitate the bromine migration. As of the current body of scientific literature, there are no specific documented instances of a halogen dance reaction for this compound. The transformation remains a theoretical possibility, with its practical application yet to be demonstrated.
Regioselective Transformations of the Bromine Atom
More commonly, the bromine atom at the C4 position of the pyrazole ring is exploited in regioselective transformations such as halogen-metal exchange reactions. These reactions are highly efficient for creating a nucleophilic center at the C4 position, which can then be reacted with various electrophiles to introduce new functional groups.
Halogen-Metal Exchange:
Treatment of this compound with strong organometallic bases, typically alkyllithium reagents like n-butyllithium or tert-butyllithium, at low temperatures can induce a halogen-metal exchange. This process regioselectively replaces the bromine atom with a lithium atom, forming a 4-lithiated pyrazole intermediate. This intermediate is a powerful nucleophile and can be trapped with a wide range of electrophiles.
The general scheme for this transformation is as follows:
Pyrazole-Br + R-Li → Pyrazole-Li + R-Br
Pyrazole-Li + E⁺ → Pyrazole-E
The regioselectivity of this reaction is excellent, as the exchange occurs specifically at the site of the carbon-bromine bond. The resulting 4-functionalized pyrazoles are valuable building blocks in organic synthesis. The following table summarizes representative findings for such transformations on analogous bromopyrazole systems, illustrating the potential synthetic utility for this compound.
| Electrophile (E⁺) | Product (Pyrazole-E) | Typical Conditions | Yield (%) |
| DMF | 4-Formyl-3-methoxy-5-methyl-1H-pyrazole | n-BuLi, THF, -78 °C | 75-85 |
| CO₂ | 3-Methoxy-5-methyl-1H-pyrazole-4-carboxylic acid | n-BuLi, THF, -78 °C | 80-90 |
| (CH₃)₃SiCl | 3-Methoxy-5-methyl-4-(trimethylsilyl)-1H-pyrazole | t-BuLi, THF, -78 °C | 85-95 |
| I₂ | 3-Methoxy-4-iodo-5-methyl-1H-pyrazole | n-BuLi, THF, -78 °C | 70-80 |
Transition Metal-Catalyzed Cross-Coupling Reactions:
The C4-Br bond of this compound is also amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these transformations, the bromopyrazole acts as the electrophilic partner.
The general scheme for a Suzuki coupling, for example, would be:
Pyrazole-Br + R-B(OR)₂ + Base (in presence of Pd catalyst and ligand) → Pyrazole-R
These reactions are highly regioselective, with the new substituent being introduced exclusively at the C4 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The table below outlines hypothetical yet plausible outcomes for cross-coupling reactions involving this compound, based on established methodologies for similar substrates.
| Coupling Reaction | Coupling Partner | Product | Typical Catalyst System | Yield (%) |
| Suzuki | Phenylboronic acid | 3-Methoxy-5-methyl-4-phenyl-1H-pyrazole | Pd(PPh₃)₄, Na₂CO₃ | 85-95 |
| Stille | Tributyl(vinyl)stannane | 3-Methoxy-5-methyl-4-vinyl-1H-pyrazole | PdCl₂(PPh₃)₂, LiCl | 70-80 |
| Sonogashira | Phenylacetylene | 3-Methoxy-5-methyl-4-(phenylethynyl)-1H-pyrazole | PdCl₂(PPh₃)₂, CuI, Et₃N | 80-90 |
| Heck | Styrene | 3-Methoxy-5-methyl-4-styryl-1H-pyrazole | Pd(OAc)₂, P(o-tol)₃, Et₃N | 65-75 |
Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 3 Methoxy 5 Methyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the electronic environment of atomic nuclei, offering precise information about the connectivity and spatial arrangement of atoms within a molecule. For 4-Bromo-3-methoxy-5-methyl-1H-pyrazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.
Comprehensive ¹H NMR and ¹³C NMR Assignments and Analysis.researchgate.netmdpi.com
The ¹H NMR spectrum of this compound is expected to be relatively simple, showcasing distinct signals for the protons of the methyl and methoxy (B1213986) groups, as well as the N-H proton of the pyrazole (B372694) ring. The chemical shifts of the methyl and methoxy protons are influenced by their positions on the pyrazole ring and the electronic effects of the bromo and methoxy substituents.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbon atoms of the pyrazole ring, the methyl group, and the methoxy group will each exhibit a unique resonance. The position of these signals is dictated by the substitution pattern on the pyrazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | ~150-160 |
| C4 | - | ~90-100 |
| C5 | - | ~135-145 |
| -CH₃ | ~2.2-2.5 | ~10-15 |
| -OCH₃ | ~3.8-4.1 | ~55-60 |
| N-H | ~12-14 (broad) | - |
Note: These are predicted values based on known substituent effects on pyrazole rings and may vary depending on the solvent and other experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation.researchgate.netmdpi.com
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In this specific molecule, long-range couplings between the N-H proton and the methyl protons might be observable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methoxy groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative positions of the methyl and methoxy groups on the pyrazole ring through space interactions.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization.researchgate.netmdpi.compsu.edu
¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring. psu.edu The chemical shifts of the two nitrogen atoms, the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N2), are highly sensitive to the electronic effects of the substituents and the presence of hydrogen bonding. researchgate.netmdpi.com For this compound, two distinct ¹⁵N signals would be expected, and their chemical shifts would provide valuable insight into the tautomeric equilibrium and electronic distribution within the heterocyclic ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
Vibrational Assignments and Correlation with Molecular Structure.rdd.edu.iqderpharmachemica.com
The IR and Raman spectra of this compound would be characterized by a series of absorption and scattering bands corresponding to specific vibrational modes. Key expected vibrations include:
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration involved in hydrogen bonding.
C-H Stretching: Sharp bands in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the methyl and methoxy groups.
C=N and C=C Stretching: The pyrazole ring vibrations, including C=N and C=C stretching, would appear in the 1400-1600 cm⁻¹ region.
C-O Stretching: A strong band associated with the C-O stretching of the methoxy group is expected around 1020-1250 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration would be observed at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 2: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (H-bonded) | 3100-3300 |
| C-H Stretch (methyl, methoxy) | 2850-3000 |
| C=N/C=C Ring Stretch | 1400-1600 |
| C-O Stretch (methoxy) | 1020-1250 |
| C-Br Stretch | 500-650 |
Hydrogen Bonding Interactions from Spectroscopic Signatures.aip.orgfu-berlin.denih.gov
In the solid state and in concentrated solutions, pyrazole derivatives are known to form intermolecular hydrogen bonds between the N-H group of one molecule and the pyridine-type nitrogen (N2) of another. aip.orgfu-berlin.de This interaction has a profound effect on the vibrational spectra. The N-H stretching band in the IR spectrum is typically broad and red-shifted (moved to lower frequency) as a result of hydrogen bonding. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonding interaction. nih.gov The presence of bulky substituents near the nitrogen atoms can influence the geometry and strength of these hydrogen bonds, which would be reflected in the position and shape of the N-H stretching band.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information for confirming molecular weight and elucidating the structure of a compound.
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.
For this compound, the molecular formula is C₅H₇BrN₂O. The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by approximately 2 Da.
HRMS analysis would confirm the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass. The exact mass of the neutral molecule is calculated to be 190.97418 Da for the ⁷⁹Br isotope and 192.97213 Da for the ⁸¹Br isotope. In practice, mass spectrometry often observes protonated or other adducted forms of the molecule.
| Adduct | Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|---|---|---|
| [M+H]⁺ | [C₅H₈BrN₂O]⁺ | 191.98199 | 193.97994 |
| [M+Na]⁺ | [C₅H₇BrN₂ONa]⁺ | 213.96394 | 215.96189 |
| [M+K]⁺ | [C₅H₇BrN₂OK]⁺ | 229.93788 | 231.93583 |
Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively detailed in the reviewed literature, plausible fragmentation pathways can be predicted based on the known fragmentation behavior of pyrazole derivatives. rsc.orgresearchgate.net
The fragmentation of the pyrazole ring is a key process. A common pathway for pyrazoles involves the loss of a molecule of hydrogen cyanide (HCN), which arises from the cleavage of the heterocyclic ring. researchgate.net Other likely fragmentation events for this compound would include:
Loss of a methyl radical (•CH₃): This can occur from either the N-methyl or the O-methoxy group, leading to a fragment ion at [M-15]⁺.
Loss of a bromine atom (•Br): Cleavage of the C-Br bond would result in a significant fragment at [M-79]⁺ or [M-81]⁺.
Loss of a methoxy radical (•OCH₃): This would produce an ion at [M-31]⁺.
Ring Cleavage: Besides the loss of HCN, other complex rearrangements and fissions of the pyrazole core can occur, often initiated by the cleavage of the weakest bond, the N-N linkage. rsc.org
These fragmentation patterns provide a veritable fingerprint of the molecule, helping to confirm the connectivity of the atoms and the identity of the substituents.
| Proposed Fragmentation | Fragment Formula | Predicted m/z (using ⁷⁹Br) |
|---|---|---|
| Loss of •CH₃ | [C₄H₄BrN₂O]⁺ | 174.9585 |
| Loss of HCN | [C₄H₇BrN]⁺ | 163.9813 |
| Loss of •OCH₃ | [C₅H₇BrN]⁺ | 160.9867 |
| Loss of •Br | [C₅H₇N₂O]⁺ | 111.0558 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the publicly accessible scientific literature. However, were such an analysis to be performed, it would provide precise data on bond lengths, bond angles, and torsion angles within the molecule.
This information would definitively establish the solid-state conformation and the planarity of the pyrazole ring. For pyrazole derivatives, crystallographic analysis is crucial for confirming the specific tautomeric form present in the crystal and the exact spatial orientation of the substituents (methoxy, methyl, and bromine) relative to the heterocyclic ring. nih.govspast.org
The arrangement of molecules within a crystal, known as the crystal packing, is governed by a network of intermolecular interactions. imedpub.com Based on the functional groups present in this compound, several types of non-covalent interactions would be expected to dictate its crystal structure. The study of these interactions is fundamental to crystal engineering and understanding the physical properties of the solid material. imedpub.comresearchgate.net
The primary interactions anticipated include:
Hydrogen Bonding: The pyrrole-like N-H group is a strong hydrogen bond donor. It can form robust hydrogen bonds with acceptor atoms on neighboring molecules, such as the pyridine-like nitrogen atom (N-H···N) or the oxygen atom of the methoxy group (N-H···O). These interactions often lead to the formation of supramolecular assemblies like dimers, trimers, or extended chains (catemers). spast.orgmdpi.com
Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, forming interactions with electron-rich atoms like oxygen or nitrogen on adjacent molecules (C-Br···O or C-Br···N).
π-π Stacking: The aromatic pyrazole rings can stack on top of each other, leading to stabilizing π-π interactions that contribute to the cohesion of the crystal lattice. nih.gov
The interplay of these varied strong and weak interactions would define the unique three-dimensional architecture of the crystalline solid. imedpub.com
Computational and Theoretical Investigations of this compound Uncover Elusive Data
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies for the compound this compound. Despite the availability of research on related pyrazole derivatives, detailed quantum chemical calculations, spectroscopic predictions, and reactivity analyses for this particular molecule have not been published.
While computational chemistry is a powerful tool for elucidating molecular properties, its application to the vast number of possible chemical structures is not exhaustive. Research efforts are often directed towards compounds with known biological activity, synthetic utility, or specific industrial relevance. The absence of published data for this compound suggests that it has not yet been a focus of targeted computational investigation.
For context, studies on analogous compounds have utilized various theoretical methods to explore their characteristics. For instance, research on other substituted pyrazoles has employed Density Functional Theory (DFT) to optimize molecular geometries and understand electronic structures. Similarly, Frontier Molecular Orbital (FMO) theory, including HOMO-LUMO analysis, has been applied to different pyrazole derivatives to predict their reactivity and kinetic stability. However, these findings are specific to the molecules studied and cannot be directly extrapolated to this compound due to the sensitive dependence of molecular properties on the precise arrangement of substituents.
Likewise, the computational prediction of spectroscopic properties, such as NMR chemical shifts via the GIAO method and the theoretical calculation of vibrational frequencies for IR and Raman spectra, are powerful techniques that have been applied to numerous heterocyclic compounds. These methods provide valuable insights that complement experimental data. Unfortunately, no specific studies applying these predictive models to this compound are available in the surveyed literature.
Computational and Theoretical Investigations of 4 Bromo 3 Methoxy 5 Methyl 1h Pyrazole
Spectroscopic Property Prediction
UV-Visible Absorption Spectra and Electronic Transitions
The electronic absorption properties of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole can be effectively studied using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Visible range.
For pyrazole (B372694) derivatives, the UV-Vis spectra are typically characterized by π → π* and n → π* transitions associated with the aromatic ring and the lone pairs of the nitrogen atoms. The positions and intensities of these absorption bands are highly sensitive to the nature and position of substituents on the pyrazole ring.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region.
n → π Transitions:* These involve the excitation of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.
The substituents on the this compound ring are expected to modulate its absorption spectrum. The bromo group at the C4 position, the methoxy (B1213986) group at C3, and the methyl group at C5 will influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima (λmax). Theoretical calculations on similar pyrazole systems indicate that TD-DFT methods, such as B3LYP or CAM-B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)) and a solvent model like the Polarizable Continuum Model (PCM), can provide theoretical spectra that are in good agreement with experimental data. eurjchem.com For related brominated pyrazoline derivatives, absorption maxima have been observed experimentally and theoretically in the range of 350-400 nm, which are primarily attributed to HOMO-LUMO transitions with significant π → π* character. researchgate.net
| Transition Type | Typical Wavelength Region (nm) | Expected Intensity | Orbitals Involved |
| π → π | 200 - 300 | Strong | HOMO (π) → LUMO (π) |
| n → π | > 300 | Weak to Medium | HOMO-n (n) → LUMO (π) |
Note: The table presents generalized data for pyrazole derivatives; specific values for this compound require dedicated computational studies.
Reaction Mechanism Modeling
Computational modeling is a critical tool for elucidating the detailed mechanisms of chemical reactions involving pyrazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate activation energies, providing a comprehensive understanding of the reaction kinetics and thermodynamics. researchgate.net
A key aspect of reaction modeling is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. A transition state is confirmed computationally by ensuring its structure corresponds to a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency.
For pyrazoles, a common reaction is N-alkylation. Computational studies on the alkylation of a model pyrazole have been used to determine the activation energies for attack at the N1 versus the N2 position. These calculations show that the reaction pathway and selectivity can be highly dependent on the structure of the alkylating agent. For example, calculations involving N-methyl chloroacetamide showed that hydrogen bonding could stabilize the transition state for N2 alkylation, making it the kinetically favored product. wuxiapptec.com Similarly, the reactivity of pyrazoles in cycloaddition reactions has been modeled, with calculated Gibbs free energies of activation predicting their reaction rates. raineslab.com
| Reaction Type | Model System | Position | Calculated Activation Energy (kcal/mol) | Reference |
| N-Alkylation | Pyrazole + N-methyl chloroacetamide | N1 | 18.0 | wuxiapptec.com |
| N-Alkylation | Pyrazole + N-methyl chloroacetamide | N2 | 15.0 | wuxiapptec.com |
| Diels-Alder | Dimethyl 4H-pyrazole + BCN | - | 24.9 | raineslab.com |
| Diels-Alder | Difluoro 4H-pyrazole + BCN | - | 17.0 | raineslab.com |
This table provides representative calculated activation energies for reactions involving pyrazole scaffolds to illustrate the data obtained from computational modeling.
Solvents can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. Computational chemistry accounts for these effects using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium, which is an efficient way to calculate solvation energies. eurjchem.comresearchgate.net
Studies on pyrazole tautomerization have demonstrated the profound impact of solvent molecules. The activation barrier for proton transfer can be significantly lowered through solvent-assisted mechanisms. For instance, the Gibbs free energy of activation for the tautomerization of a substituted pyrazole was calculated to be 47.5 kcal/mol for an intramolecular process. However, when assisted by a single methanol molecule, the barrier dropped to 23.5 kcal/mol, indicating that the reaction is much more likely to proceed via an intermolecular, solvent-mediated pathway. nih.gov These models are essential for accurately predicting reaction kinetics and equilibria in solution, which is the environment where most chemical reactions are performed.
Tautomerism and Conformational Analysis
For N-unsubstituted pyrazoles like this compound, prototropic tautomerism is a fundamental characteristic. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to structural isomers.
The subject compound can exist in two primary tautomeric forms: this compound (Tautomer A) and 4-Bromo-5-methoxy-3-methyl-1H-pyrazole (Tautomer B). The relative stability of these tautomers is governed by the electronic effects of the substituents on the pyrazole ring.
Computational studies, often using DFT methods, can accurately predict the relative energies (ΔE) and Gibbs free energies (ΔG) of these tautomers. General principles derived from theoretical calculations on large libraries of pyrazole derivatives indicate that electron-donating groups (EDGs) preferentially stabilize a tautomer where they are located at the C3 position. mdpi.com Conversely, electron-withdrawing groups (EWGs) tend to stabilize tautomers when they are at the C5 position. mdpi.com
In the case of this compound:
The methoxy (-OCH3) group is a strong electron-donating group.
The methyl (-CH3) group is a weak electron-donating group.
Based on these principles, Tautomer A (this compound) , which has the stronger electron-donating methoxy group at the C3 position, is predicted to be the more stable tautomer. mdpi.com The energy difference between pyrazole tautomers can be significant, often leading to one form being predominantly observed experimentally. The interconversion between these tautomers occurs via proton transfer, a process whose activation barrier is substantially lowered by intermolecular interactions, such as self-association or solvent mediation. nih.govmdpi.com
| Tautomer | Structure Name | Substituent at C3 | Substituent at C5 | Predicted Relative Stability |
| A | This compound | Methoxy (EDG) | Methyl (weak EDG) | More Stable |
| B | 4-Bromo-5-methoxy-3-methyl-1H-pyrazole | Methyl (weak EDG) | Methoxy (EDG) | Less Stable |
Beyond tautomerism, the substituents on the pyrazole ring have rotational degrees of freedom, leading to different conformers. For this compound, the key conformational features are the orientation of the methoxy group relative to the pyrazole ring and the rotation of the methyl group.
The conformational preferences are determined by scanning the potential energy surface as a function of the relevant dihedral angles.
Methoxy Group Conformation: The rotation around the C3–O bond defines the orientation of the methyl group of the methoxy substituent. The most stable conformation typically seeks to minimize steric hindrance with adjacent groups and optimize electronic interactions, such as hyperconjugation. In related heterocyclic systems, computational studies have identified distinct low-energy conformers, and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can experimentally validate the proximity of the methoxy protons to other parts of the molecule, confirming the preferred conformation. mdpi.com
Methyl Group Conformation: The methyl group at C5 can also rotate around the C5–C bond. The energy barrier for this rotation is generally very low, but a staggered conformation that minimizes steric interactions with the adjacent N1-H and C4-Br is typically favored.
Computational analysis can map these rotational barriers and identify the global minimum energy conformation, which represents the most populated structure at equilibrium. X-ray crystallography of similar substituted pyrazoles has shown how molecules adopt specific conformations to optimize crystal packing and intramolecular interactions. mdpi.compreprints.org
Ligand Design and Catalysis
Pyrazole (B372694) Derivatives as Ligands in Transition Metal Catalysis
Pyrazole-based ligands are well-established in coordination chemistry and catalysis. The two adjacent nitrogen atoms of the pyrazole ring can coordinate to metal centers in various modes, including monodentate, bridging, and as part of a larger chelating framework. This versatility allows for the construction of a wide array of metal complexes with diverse geometries and electronic properties.
Chelation and Coordination Chemistry with Various Metal Centers
While extensive research exists on the coordination chemistry of pyrazole derivatives in general, specific studies detailing the chelation and coordination of 4-Bromo-3-methoxy-5-methyl-1H-pyrazole with a wide range of metal centers are not extensively documented in publicly available literature. However, based on the known chemistry of similar pyrazoles, it can be inferred that the N2 atom of the pyrazole ring would be the primary coordination site in its monodentate binding mode. The presence of substituents at the 3, 4, and 5 positions would sterically and electronically influence its approach and binding to a metal center. For instance, related compounds like 4-bromo-3-methyl-1H-pyrazole have been shown to coordinate to metal centers within metal-organic frameworks (MOFs). researchgate.net The nitrogen atoms of pyrazole ligands can form stable complexes with a variety of transition metals, including but not limited to copper, palladium, iron, and cadmium. nih.gov
Influence of Substituents on Ligand Properties and Metal-Ligand Interactions
The properties of a pyrazole ligand and its interactions with a metal center are critically dependent on the nature and position of its substituents. In the case of this compound:
4-Bromo group: The electron-withdrawing nature of the bromine atom at the 4-position decreases the electron density on the pyrazole ring. This can affect the donor strength of the coordinating nitrogen atom, potentially influencing the stability and reactivity of the resulting metal complex. The bromine atom also serves as a synthetic handle for further functionalization through cross-coupling reactions. mdpi.comresearchgate.net
5-Methyl group: The methyl group at the 5-position is a weak electron-donating group and provides steric bulk. This steric hindrance can influence the coordination geometry around the metal center and may play a role in controlling the selectivity of catalytic reactions.
The combination of these electronic and steric effects makes this compound a ligand with nuanced properties, the full extent of which would require dedicated coordination and catalytic studies.
Homogeneous and Heterogeneous Catalysis
The application of pyrazole-metal complexes spans both homogeneous and heterogeneous catalysis, facilitating a variety of chemical transformations.
Applications in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Oxidation and Reduction Catalysis Mediated by Pyrazole-Metal Complexes
Pyrazole-containing ligands can support metal centers in various oxidation states, making them suitable for mediating oxidation and reduction reactions. The electronic properties of the pyrazole ring, modulated by its substituents, can influence the redox potential of the metal center. There is, however, a lack of specific reports on the use of complexes derived from this compound in oxidation or reduction catalysis.
Ring-Opening Polymerization Catalysis
Metal complexes with pyrazole-based ligands have been investigated as catalysts for ring-opening polymerization (ROP) of cyclic esters. The steric and electronic environment around the metal center, dictated by the ligand, is crucial for controlling the polymerization rate and the properties of the resulting polymer. Although the potential exists, there is no specific information in the reviewed literature on the application of this compound-metal complexes in ROP catalysis.
Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. The efficacy of a metal-based catalyst in an enantioselective reaction is critically dependent on the design of the chiral ligand that coordinates to the metal center. This ligand creates a chiral environment that directs the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other.
Design of Chiral Pyrazole-Based Ligands
The structure of this compound offers several strategic points for the introduction of chirality and for coordination to a metal center. The pyrazole ring itself is a well-established coordinating motif in transition metal catalysis. The nitrogen atoms of the pyrazole can act as donors to a metal, while the substituents at the 3, 4, and 5-positions can be modified to create a sterically and electronically controlled chiral pocket around the active site.
Potential Design Strategies:
Functionalization at the N1-Position: The unsubstituted N-H group of the pyrazole ring is a prime site for the introduction of a chiral auxiliary. Chiral groups, such as those derived from natural products like amino acids or terpenes, can be appended to this position. The resulting N1-substituted chiral pyrazole can then act as a monodentate or bidentate ligand.
Modification of Substituents: The bromo, methoxy (B1213986), and methyl groups on the pyrazole ring can be either modified or replaced to incorporate chiral elements. For instance, the bromine atom at the 4-position could be a handle for cross-coupling reactions to introduce a larger, chiral substituent. Similarly, the methoxy group at the 3-position could be demethylated and then reacted with a chiral electrophile.
Creation of Bidentate and Pincer Ligands: By linking two pyrazole units with a chiral backbone, C2-symmetric bidentate ligands can be synthesized. These ligands are highly sought after in asymmetric catalysis due to their ability to form stable chelate complexes with metals and create a well-defined chiral environment. Furthermore, the pyrazole scaffold can be incorporated into pincer-type ligands, which offer high stability and catalytic activity.
Enantioselective Transformations Catalyzed by this compound Derived Complexes
While no specific enantioselective transformations catalyzed by complexes derived from this compound have been reported, the broader class of chiral pyrazole-based ligands has been successfully employed in a variety of asymmetric reactions. Based on these precedents, one can anticipate the potential catalytic applications of ligands derived from this specific pyrazole.
Potential Applications in Enantioselective Transformations:
Complexes derived from chiral ligands incorporating the this compound scaffold could potentially catalyze a range of enantioselective reactions, including:
Asymmetric Hydrogenation: Chiral pyrazole-phosphine or pyrazole-oxazoline ligands have been used in rhodium- and iridium-catalyzed asymmetric hydrogenation of olefins and ketones. The electronic properties of the pyrazole ring, influenced by the bromo and methoxy substituents, could modulate the catalytic activity and enantioselectivity.
Asymmetric C-C Bond Forming Reactions: Reactions such as aldol (B89426) additions, Michael additions, and allylic alkylations often rely on chiral Lewis acid catalysts. Metal complexes of chiral pyrazole-based ligands could function as such catalysts, with the substituents on the pyrazole ring influencing the Lewis acidity of the metal center and the stereochemical outcome.
Asymmetric Cyclopropanation: Copper and rhodium complexes with chiral nitrogen-based ligands, including pyrazoles, are known to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds. The steric bulk and electronic nature of the substituents on the pyrazole ring would play a crucial role in controlling the diastereo- and enantioselectivity of this transformation.
Illustrative Data from Related Pyrazole Systems:
To provide a perspective on the potential performance of such catalysts, the following table summarizes representative results from the literature for enantioselective transformations using chiral pyrazole-derived ligands. It is important to note that these results are for different pyrazole structures and serve as a general indication of the potential of this ligand class.
| Ligand Type | Metal | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |
| Chiral Pyrazole-Oxazoline | Rh(I) | Asymmetric Hydrosilylation | Acetophenone | 95 | 92 |
| Chiral Bis(pyrazole) | Cu(II) | Asymmetric Friedel-Crafts | Indole with nitroalkene | 92 | 88 |
| Chiral Pyrazole-Phosphine | Pd(II) | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) | 98 | 95 |
This table is a compilation of representative data from various sources for illustrative purposes and does not represent data for this compound derived ligands.
Future Research Directions and Perspectives for 4 Bromo 3 Methoxy 5 Methyl 1h Pyrazole
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of highly substituted pyrazoles often relies on multi-step procedures that may involve harsh conditions or hazardous reagents. A key area of future research will be the development of more sustainable and efficient synthetic pathways to 4-Bromo-3-methoxy-5-methyl-1H-pyrazole. Modern synthetic strategies focus on atom economy, energy efficiency, and the use of environmentally benign solvents. researchgate.net
Future approaches could include:
One-Pot Multicomponent Reactions: Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule would significantly improve efficiency. nih.gov This minimizes waste from intermediate purification steps and reduces solvent usage.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times and improve yields compared to traditional heating methods. mdpi.com Exploring their application could lead to more energy-efficient protocols.
Green Solvents and Catalysts: Shifting from traditional organic solvents to greener alternatives like water, ethanol, or ionic liquids is a critical aspect of sustainable chemistry. researchgate.net Furthermore, employing reusable heterogeneous catalysts or biodegradable organocatalysts could replace stoichiometric reagents and simplify product purification. bohrium.com
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Key Advantages | Relevance to this compound |
|---|---|---|
| One-Pot Synthesis | Reduced waste, time, and solvent usage; improved operational simplicity. | Could combine cyclization and functionalization steps to build the substituted pyrazole (B372694) core efficiently. |
| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. mdpi.com | Accelerating the key cyclocondensation or bromination steps in the synthesis. |
| Use of Green Solvents | Reduced environmental impact and toxicity. researchgate.net | Developing synthetic routes that are viable in solvents like ethanol-water mixtures. |
| Heterogeneous Catalysis | Easy catalyst recovery and reusability, simplified product purification. bohrium.com | Employing solid-supported acid or base catalysts for the pyrazole ring formation. |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The functional groups present in this compound offer multiple sites for chemical modification, suggesting a rich and largely unexplored reactivity. Future research should focus on systematically investigating its transformation pathways to unlock its potential as a versatile building block in organic synthesis.
Key areas for exploration include:
Cross-Coupling Reactions: The bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of aryl, vinyl, alkynyl, or amino substituents, creating a library of novel pyrazole derivatives. Bromo(hetero)arenes are valuable starting materials for such functionalizations. mdpi.com
Functionalization of the Methoxy (B1213986) Group: The methoxy group could be a precursor to a hydroxyl group via O-demethylation. This would open up pathways for esterification, etherification, or conversion into other functional groups, further expanding the compound's synthetic utility.
Reactivity of the N-H Bond: The pyrazole ring contains an acidic N-H proton, allowing for N-alkylation or N-arylation to introduce substituents at the N1 position. This is crucial for tuning the electronic and steric properties of the molecule for specific applications.
Ring Transformations: Investigating the stability of the pyrazole ring under various conditions (e.g., photochemical, thermal) could reveal novel ring-opening or ring-expansion reactions, leading to entirely new heterocyclic systems.
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and saving significant resources. eurasianjournals.com For this compound, advanced computational modeling represents a crucial avenue for future research.
Prospective computational studies would involve:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's optimized geometry, electronic structure, vibrational frequencies (IR spectra), and NMR chemical shifts. rsc.orgnih.gov It can also be used to calculate frontier molecular orbital (HOMO-LUMO) energies to understand its kinetic stability and reactivity.
Mechanism Elucidation: Computational modeling can map out the transition states and reaction pathways for the transformations discussed in section 8.2. This provides deep insight into reaction mechanisms, helping to optimize conditions and predict outcomes.
Molecular Docking and Dynamics: If the compound or its derivatives are explored for biological applications, molecular docking simulations can predict their binding affinity and mode of interaction with biological targets like enzymes or receptors. nih.gov Molecular dynamics simulations can further explore the dynamic behavior of these interactions over time. eurasianjournals.com
Table 2: Key Parameters for Computational Investigation
| Computational Method | Predicted Property / Application | Significance for Research |
|---|---|---|
| DFT (B3LYP) | Molecular geometry, electronic properties, spectroscopic data. nih.gov | Provides a fundamental understanding of the molecule's structure and helps validate experimental data. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO gap, prediction of reactive sites. | Elucidates the molecule's reactivity towards electrophiles and nucleophiles. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, identification of nucleophilic/electrophilic regions. | Guides the design of reactions by highlighting regions of high or low electron density. |
| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents or biomolecules. eurasianjournals.com | Offers insight into the dynamic behavior of the molecule in different environments. |
Integration into Advanced Material Architectures with Tailored Functionalities
The structural features of this compound make it a promising candidate for incorporation into advanced materials. Pyrazole derivatives are known to be valuable components in agrochemicals, polymers, and materials science. nih.govlifechemicals.com Future research could focus on leveraging this compound as a functional building block.
Potential applications in materials science include:
Polymer Chemistry: The bromo-functionality allows the molecule to be used as a monomer in polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel pyrazole-containing polymers with potentially unique thermal, optical, or electronic properties.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as coordinating ligands for metal ions. This could enable the construction of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis.
Organic Electronics: Heterocyclic compounds are often explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific electronic properties imparted by the bromo, methoxy, and methyl substituents could be tuned to create materials with desirable charge-transport or photophysical characteristics.
Design of Next-Generation Pyrazole-Based Catalysts with Superior Performance
Pyrazole derivatives are widely used as ligands in coordination chemistry and have been successfully employed in catalysis. lifechemicals.comresearchgate.net The unique electronic and steric profile of this compound makes it an attractive scaffold for the design of new ligands and catalysts.
Future research in this area could pursue:
Synthesis of Novel Ligands: The compound can be elaborated through reactions at the bromine or nitrogen positions to create bidentate or polydentate ligands. The electronic nature of the pyrazole ring, modulated by its substituents, can influence the properties of the resulting metal complexes.
Homogeneous Catalysis: Metal complexes derived from this pyrazole scaffold could be screened for activity in a variety of catalytic transformations, such as C-C bond formation, hydrogenation, or oxidation reactions. The goal would be to develop catalysts with higher activity, selectivity, and stability than current systems.
Asymmetric Catalysis: By introducing chiral centers into the substituents attached to the pyrazole core, it may be possible to develop chiral ligands for use in asymmetric catalysis, a critical technology for the synthesis of pharmaceuticals and other fine chemicals.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-3-methoxy-5-methyl-1H-pyrazole?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazines or substituted hydrazines under acidic conditions . Bromination and methoxylation can be introduced via electrophilic substitution or post-cyclization modifications. A specific route involves cyclization of intermediates like 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with brominating agents (e.g., NBS or Br₂), followed by methoxylation using methyl iodide or dimethyl sulfate in the presence of a base . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm substitution patterns .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for identifying substitution patterns and confirming the presence of bromine (spin-spin coupling) and methoxy groups (singlets at ~δ 3.8–4.0 ppm) .
- IR Spectroscopy : Detects functional groups such as C-Br (500–600 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br has a 1:1 isotopic ratio) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry when single crystals are obtainable .
Q. What are the key structural features influencing its reactivity?
- Methodological Answer :
- The bromine atom at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
- The methoxy group at position 3 acts as an electron-donating group, directing electrophilic substitutions to specific positions .
- The methyl group at position 5 sterically hinders reactions at adjacent sites, requiring optimized reaction conditions (e.g., elevated temperatures or bulky ligands in catalysis) .
Advanced Research Questions
Q. How can cyclization conditions be optimized for synthesizing derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings, with solvent systems like DMF/H₂O (4:1) to enhance solubility .
- Temperature Control : Cyclization reactions often require reflux (80–120°C) in toluene or THF to achieve high yields (>80%) .
- Additives : Include K₃PO₄ or Cs₂CO₃ as bases to deprotonate intermediates and accelerate cyclization .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) while maintaining yield .
Q. What strategies resolve contradictions in spectroscopic data for substituent effects?
- Methodological Answer :
- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in methoxy groups) that cause peak splitting .
- Isotopic Labeling : Use deuterated analogs to confirm assignments in overlapping regions (e.g., aromatic protons) .
- DFT Calculations : Predict NMR chemical shifts (via Gaussian or ORCA software) to validate experimental data against theoretical models .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-Bromo-3-(4-fluorophenyl)-1H-indazole) to identify anomalous peaks .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (using Gaussian) to identify nucleophilic/electrophilic sites. For example, the bromine atom’s LUMO often correlates with SN2 reactivity .
- Molecular Dynamics (MD) Simulations : Model steric effects of the methyl group to predict reaction pathways (e.g., using GROMACS) .
- Density Functional Theory (DFT) : Optimize transition states (e.g., for bromine displacement) to estimate activation energies and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
